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Compound of Interest

Compound Name: Pasiniazid

Cat. No.: B1678481 Get Quote

Pasiniazid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Pasiniazid, a chemical complex of isoniazid and p-aminosalicylic acid, is a pharmaceutical

agent primarily utilized in the treatment of tuberculosis. This technical guide provides an in-

depth overview of its chemical structure, physicochemical properties, and the biochemical

pathways it influences. The information herein is intended to support research and

development efforts in the field of medicinal chemistry and pharmacology.

Chemical Structure and Identification
Pasiniazid is the salt formed between the tuberculostatic drug isoniazid and the anti-

inflammatory and bacteriostatic agent p-aminosalicylic acid (PAS). In biological systems, it

readily dissociates into its constituent components.
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Identifier Value

IUPAC Name
4-amino-2-hydroxybenzoic acid;pyridine-4-

carbohydrazide

Molecular Formula C13H14N4O4

Molecular Weight 290.27 g/mol

Canonical SMILES
C1=CC(=C(C=C1N)O)C(=O)O.C1=CN=CC=C1

C(=O)NN

InChI Key RKPHTRVPGYGVQD-UHFFFAOYSA-N

CAS Number 2066-89-9

Physicochemical Properties
The physicochemical properties of Pasiniazid are largely influenced by its two components,

isoniazid and p-aminosalicylic acid. The following table summarizes key quantitative data, with

a focus on isoniazid due to its primary role as the antimycobacterial agent.

Property Value Source

Melting Point 142-144 °C

pKa (Isoniazid)

1.8 (pyridine N), 3.6

(hydrazine–NH), 10.8

(hydrazine NH2)

logP (Isoniazid) -0.70

Water Solubility (Isoniazid) 12.5 g/100mL at 20 °C

Solubility (Pasiniazid) Sparingly soluble in water.

Solubility (Isoniazid)

Soluble in DMSO (≥ 160

mg/mL), ethanol, methanol,

acetone, and ethyl acetate.
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Mechanism of Action: Inhibition of Mycolic Acid
Biosynthesis
The primary mechanism of action of the isoniazid component of Pasiniazid involves the

inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis

cell wall. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase

enzyme KatG. The activated form then covalently binds to and inhibits the enoyl-acyl carrier

protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system, thereby

blocking the synthesis of mycolic acids.

Mycobacterium tuberculosis
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Figure 1: Isoniazid's mechanism of action via inhibition of the mycolic acid biosynthesis

pathway.

Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical

properties of pharmaceutical compounds like Pasiniazid.

Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound melts to a liquid.

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1678481?utm_src=pdf-body
https://www.benchchem.com/product/b1678481?utm_src=pdf-body-img
https://www.benchchem.com/product/b1678481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A small amount of the crystalline sample is finely powdered.

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

The capillary tube is placed in the heating block of the melting point apparatus.

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected

melting point.

The temperature at which the first drop of liquid appears (onset of melting) and the

temperature at which the entire sample becomes a clear liquid (completion of melting) are

recorded. This range is the melting point of the substance.

pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the compound.

Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.

Procedure:

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a

co-solvent system for poorly soluble compounds).

The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed

in the solution.

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong

base (e.g., NaOH).

The pH of the solution is recorded after each incremental addition of the titrant.

A titration curve is generated by plotting the pH versus the volume of titrant added.

The pKa value is determined from the pH at the half-equivalence point(s) on the titration

curve.

logP Determination (Shake-Flask Method)
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Objective: To determine the partition coefficient of the compound between n-octanol and water.

Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or HPLC.

Procedure:

n-Octanol and water (or a suitable buffer, typically pH 7.4) are pre-saturated with each other.

A known amount of the compound is dissolved in one of the phases (usually the one in which

it is more soluble).

The two phases are combined in a separatory funnel or vial in a defined volume ratio.

The mixture is agitated using a mechanical shaker until equilibrium is reached (typically for

several hours).

The mixture is then allowed to stand for the two phases to separate completely.

The concentration of the compound in each phase is determined using a suitable analytical

technique (e.g., UV-Vis spectroscopy or HPLC).

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in

the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10

logarithm of this value.

Aqueous Solubility Determination (Thermodynamic
Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in an aqueous medium.

Apparatus: Vials, mechanical shaker or rotator, filtration or centrifugation system, analytical

instrument (e.g., HPLC-UV or LC-MS).

Procedure:

An excess amount of the solid compound is added to a vial containing the aqueous buffer

(e.g., phosphate-buffered saline, pH 7.4).
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The vial is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for an

extended period (typically 24-48 hours) to ensure equilibrium is reached.

The resulting suspension is filtered or centrifuged to separate the undissolved solid from the

saturated solution.

The concentration of the dissolved compound in the clear supernatant or filtrate is quantified

using a validated analytical method.

Conclusion
This technical guide provides a foundational understanding of Pasiniazid, focusing on its

chemical structure and key physicochemical properties. The detailed experimental protocols

and the visualization of its primary mechanism of action offer valuable resources for

professionals engaged in the research and development of antitubercular agents. A thorough

characterization of these parameters is crucial for the rational design and optimization of new

drug candidates.

To cite this document: BenchChem. [Pasiniazid chemical structure and physicochemical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678481#pasiniazid-chemical-structure-and-
physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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